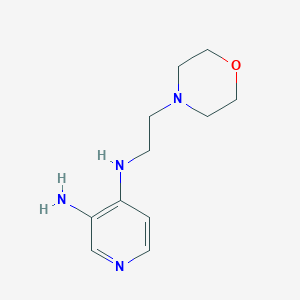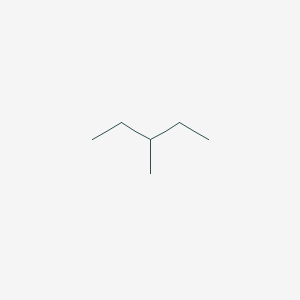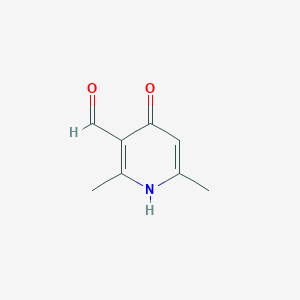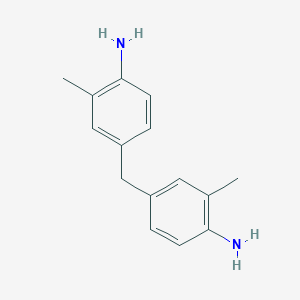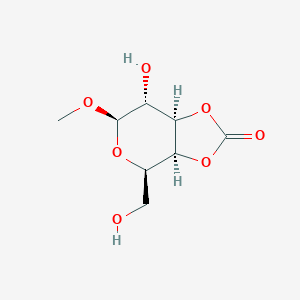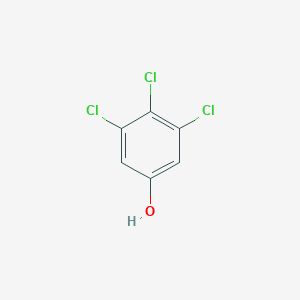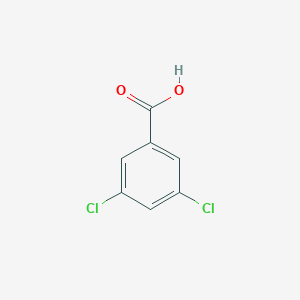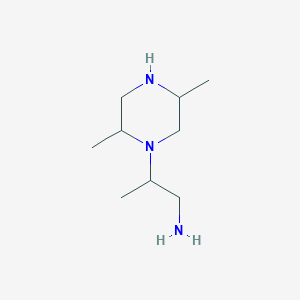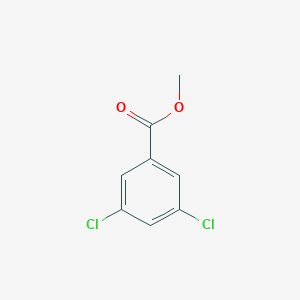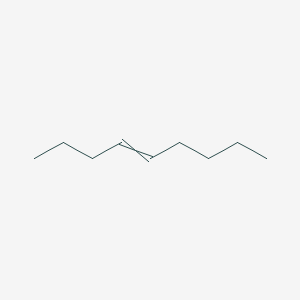
4-壬烯
描述
4-Nonene is an alkene with the molecular formula C9H18 . It can have several different structural isomers depending on the location of the C=C double bond and the branching of the other parts of the molecule . The molecule is generally characterized as a clear, colorless liquid that is insoluble in water .
Synthesis Analysis
The production of nonene primarily occurs through the polymerization of propene, a process in which multiple propene molecules are combined to form the larger nonene molecule . This reaction is typically carried out under high pressure and temperature in the presence of a catalyst, often a zeolite or phosphoric acid .
Molecular Structure Analysis
The 4-Nonene molecule contains a total of 27 atoms. There are 18 Hydrogen atoms and 9 Carbon atoms . It can exist in different geometric isomers because of its carbon-carbon double bonds . Its structure can vary significantly based on the placement of this double bond, resulting in structural isomers .
Chemical Reactions Analysis
As an alkene, nonene readily undergoes addition reactions, a characteristic trait of unsaturated hydrocarbons . This property means that nonene can react with various substances, leading to a wide range of possible compounds. For example, nonene can engage in halogenation, hydration, polymerization, and oxidation reactions, each resulting in a different type of compound .
Physical And Chemical Properties Analysis
4-Nonene has a density of 0.7±0.1 g/cm³ . Its boiling point is 145.7±7.0 °C at 760 mmHg . The compound’s boiling point ranges between 151-154°C (303.8-309.2°F), and it has a relative density of about 0.79 . It is less dense than water and will float on water surfaces, causing potential environmental risks if a spill occurs .
科学研究应用
氧化应激和细胞功能
4-壬烯的衍生物 4-羟基-2-壬烯醛 (4-HNE) 在研究氧化应激及其对细胞的影响方面非常重要。已经观察到它通过改变一氧化氮和超氧化物水平来介导内皮细胞中的氧化应激。这种改变与蛋白质水平和活性的变化有关,特别是影响 GTP 环水解酶和 eNOS,从而影响氧化还原信号 (Whitsett、Picklo 和 Vasquez-Vivar,2007)。
在疾病病理中的作用
4-HNE 在各种疾病中的作用,尤其是由氧化应激引起或加剧的疾病,已经得到了广泛的研究。它破坏信号转导、蛋白质活性、诱发炎症和触发细胞凋亡,这在动脉粥样硬化和神经退行性疾病等疾病中至关重要 (Breitzig、Bhimineni、Lockey 和 Kolliputi,2016)。
对蛋白质和膜的影响
4-HNE 与蛋白质和膜的反应性是研究的一个关键领域。它可以诱导有害的修饰,导致蛋白质聚集并影响与膜的相互作用。这对于理解氧化应激如何影响细胞结构和功能具有重要意义 (Maniti 等,2015)。
心血管健康
4-HNE 已被确定在心血管疾病中发挥重要作用。它使蛋白质和 DNA 失活,导致细胞功能障碍和组织损伤。这种理解可以导致以 4-HNE 为靶点的潜在治疗策略,以减轻心血管疾病 (Mali 和 Palaniyandi,2014)。
癌症和氧化应激
研究将 4-HNE 与癌症发展联系起来,因为它存在于各种生物体液和组织中。它与 DNA、蛋白质和脂质形成共价键的能力表明在癌症进展中发挥着重要作用,特别是在结直肠癌等疾病中 (Guéraud,2017)。
氧化还原生物学和基因表达
4-HNE 通过调节基因表达来影响氧化还原生物学。它激活 Nrf2/ARE 等通路,这些通路负责细胞对氧化损伤的反应。了解这一过程对于制定改善血管疾病中抗氧化防御的策略至关重要 (Siow、Ishii 和 Mann,2007)。
安全和危害
未来方向
The future of nonene looks promising with growing demand, advancements in synthetic methods, and the exploration of bio-based alternatives . As the world becomes more aware of environmental sustainability, the evolution of nonene production and its applications are expected to align with these changing dynamics .
作用机制
Target of Action
4-Nonene, also known as Non-4-ene, is a chemical compound with the formula C9H18 It is an unsaturated hydrocarbon, specifically an alkene, which means it contains a carbon-carbon double bondLike other alkenes, it can potentially undergo reactions with various biological molecules, such as proteins and dna, particularly under conditions of oxidative stress .
Mode of Action
This allows them to interact with biological molecules and potentially alter their structure and function .
Biochemical Pathways
It is known that alkenes can participate in lipid peroxidation, a process that leads to the production of reactive oxygen species (ros) and other potentially harmful compounds . These compounds can damage cellular structures and disrupt normal cellular processes .
Pharmacokinetics
Like other small hydrophobic molecules, it is likely to be absorbed through the gastrointestinal tract if ingested, and can potentially distribute throughout the body due to its lipophilic nature . Its metabolism and excretion would likely involve enzymatic reactions in the liver and elimination through the kidneys .
Result of Action
If it participates in lipid peroxidation as other alkenes do, it could potentially lead to oxidative stress, cellular damage, and disruption of normal cellular processes .
Action Environment
The action of 4-Nonene, like other chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals that can react with 4-Nonene. For example, the presence of oxidizing agents could potentially enhance the reactivity of 4-Nonene and increase its potential for causing cellular damage .
属性
IUPAC Name |
non-4-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h7,9H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPADFPAILITQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075451 | |
| Record name | 4-Nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nonene | |
CAS RN |
2198-23-4 | |
| Record name | 4-Nonene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Non-4-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nonene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Non-4-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Nonene?
A1: The molecular formula of 4-Nonene is C9H18, and its molecular weight is 126.24 g/mol.
Q2: What spectroscopic techniques have been used to characterize 4-Nonene?
A2: Several spectroscopic techniques have been employed to characterize 4-Nonene and its derivatives, including:
- NMR Spectroscopy (1H and 13C NMR): Used to determine the isomeric structure of 4-Nonene, including the configuration of its double bonds and the connectivity of carbon and hydrogen atoms. [, , , ]
- Infrared Spectroscopy (IR): Employed to confirm the presence of specific functional groups and structural features, such as double bonds and their configurations (cis or trans). []
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify 4-Nonene within complex mixtures, revealing its presence in essential oils and bio-oils. [, , ]
Q3: How does the structure of 4-Nonene influence its physical properties?
A3: As a nine-carbon alkene, 4-Nonene is a colorless liquid at room temperature. Its structure, with an internal double bond at position 4, influences its boiling point and reactivity compared to other nonene isomers.
Q4: What types of reactions is 4-Nonene known to undergo?
A4: 4-Nonene is primarily known to participate in the following reactions:
- Hydrogenation: Can be selectively hydrogenated to nonane using platinum-zeolite catalysts modified with organosilicon alkoxides. This method exhibits preferential hydrogenation of terminal double bonds. []
- Oligomerization: Can be oligomerized to form trimethyl-cyclododecatriene (TMCDT) using catalysts like (C5H8)2Mg–AlCl3–TiCl4–CH3SCH3. The resulting TMCDT isomers have been characterized using NMR and IR, revealing one cis and two trans double bonds in the ring. []
- Bromination: Reacts with bromine to form brominated derivatives, which serve as valuable intermediates for further chemical modifications. [, , , , ]
- Diels-Alder Reactions: Can act as a dienophile in Diels-Alder reactions. Strained derivatives of 4-Nonene, such as those incorporated into bicyclic systems, exhibit enhanced reactivity as dienophiles in reactions with tetrazines. []
Q5: How is 4-Nonene used in the synthesis of other compounds?
A5: 4-Nonene is a valuable building block for synthesizing more complex molecules, including:
- 4,6-Dimethyl-4-nonen-3-one: Synthesized via a hydroxyl aldehyde condensation reaction between 3-pentanone and 2-methylpentaldehyde, with 4-Nonene serving as a key intermediate. []
- Brominated poly(isobutylene-co-isoprene) (BIIR) derivatives: Brominated 4-Nonene serves as a model compound to study the reactivity and modification of BIIR. This has led to the development of various BIIR derivatives, including ether, thioether, and ester derivatives, through nucleophilic substitution reactions with the brominated 4-Nonene model. [, , , , ]
Q6: What are the applications of 4-Nonene in material science?
A6: 4-Nonene plays a role in material science through its derivatives:
- BIIR Modification: Studies using 4-Nonene models have enabled the development of novel BIIR derivatives with improved properties, such as enhanced silica reinforcement and new cure chemistries. [, , , , ]
Q7: What is the significance of 4-Nonene derivatives in the context of alkene metathesis?
A7: Tungsten oxo alkylidene complexes supported on silica and bearing 4-Nonene derivatives as ligands have been investigated as alkene metathesis catalysts. Studies have focused on the influence of the 4-Nonene derivative structure on catalyst activity and selectivity, providing insights into structure-activity relationships in heterogeneous catalysis. [, ]
Q8: Have computational methods been applied to study 4-Nonene and its derivatives?
A8: Yes, computational chemistry has been used to investigate:
- Strained 4-Nonene Derivatives: Ab initio calculations at the MP2 and B3LYP levels using the 6-31G* basis set were employed to understand the geometry, olefin strain energy, heat of hydrogenation, and relative HOMO/LUMO energies of highly strained pentacyclo[4.3.0.0(2,4).0(3,8).0(5,7)]non-4-ene. These calculations provided insights into the reactivity and stability of this unusual alkene. []
Q9: What is known about the environmental impact of 4-Nonene?
A9: While specific research on 4-Nonene's environmental impact is limited, its presence in essential oils [, ] suggests potential roles in plant-insect interactions and ecological functions.
Q10: Has 4-Nonene been studied for any biological activity?
A10: While direct biological activity of 4-Nonene itself hasn't been extensively explored in the provided papers, its presence in Anvillea garcini essential oil, which exhibits antimicrobial and antioxidant activities, suggests potential for further investigation in this area. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




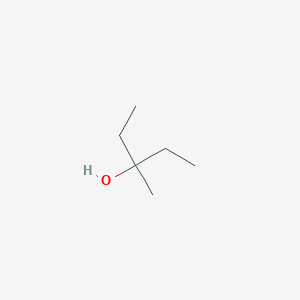
![7-Amino-5-benzyl-5-azaspiro[2.4]heptane](/img/structure/B165636.png)
